molecular formula C5H6ClN B140530 Pyridine hydrochloride CAS No. 628-13-7

Pyridine hydrochloride

Cat. No. B140530
CAS RN: 628-13-7
M. Wt: 115.56 g/mol
InChI Key: AOJFQRQNPXYVLM-UHFFFAOYSA-N
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Description

Pyridine hydrochloride, also known as Pyridinium chloride, is a hydrochloride salt of pyridine . It is a basic six-membered heterocyclic ring . Pyridine is a base structure present in many biologically active compounds like the vitamins niacin and pyridoxal . It is used in dehalogenation reactions and can be used as a base in condensation reactions .


Synthesis Analysis

Pyridine hydrochloride is used as a catalyst in deprotection of aromatic methyl ethers . It has been used in the synthesis of allyl and vinyl sulfides . Pyridinium salts, structurally diverse and present in many natural products and bioactive pharmaceuticals, have played an intriguing role in a wide range of research topics .


Molecular Structure Analysis

The empirical formula of Pyridine hydrochloride is C5H5N · HCl . Its molecular weight is 115.56 .


Chemical Reactions Analysis

Pyridine hydrochloride has been used in the thiolation of alkenes, resulting in the divergent synthesis of allyl and vinyl sulfides . It is also used as a base in dehalogenation reactions and condensation reactions .


Physical And Chemical Properties Analysis

Pyridine hydrochloride is a colorless liquid . It has a distinctive, unpleasant fish-like odor . The molecular electric dipole moment is 2.2 debyes . Pyridine is diamagnetic . The standard enthalpy of formation of pyridine is 100.2kJmol−1 in the liquid phase and 140.4 kJ·mol −1 in the gas phase . At 25oC pyridine has a viscosity of 0.88 mPa/s .

Scientific Research Applications

Water Treatment and Environmental Applications

Pyridine hydrochloride and its derivatives have been investigated for their potential in treating water and environmental applications. The degradation mechanism of pyridine in drinking water using a dielectric barrier discharge (DBD) system was studied, highlighting the role of strong ionization discharge in treating nitrogen heterocyclic compounds in drinking water (Li et al., 2017). Moreover, a pyridine-containing amino acid-based gelator was found effective in trapping hydrogen chloride gas, indicating its application in removing hazardous gases from the environment (Basak et al., 2014).

Electronic Applications

Simple pyridine hydrochlorides have been utilized as bifunctional electron injection and transport materials in organic light emitting diodes (OLEDs), demonstrating their utility in electronic applications (Yin et al., 2016).

Catalysis and Chemical Reactions

Pyridine hydrochloride derivatives have been employed as catalysts in chemical reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride was used as a recyclable catalyst for the acylation of inert alcohols and phenols, providing insights into the reaction mechanism and the regeneration of the catalyst (Liu et al., 2014). Additionally, pyridine has been utilized to characterize the acidity of solids, particularly in heteropolyacids used in acid catalysis, indicating its role in probing the degree of dispersion of supported catalysts, a critical factor in catalytic performance (Schnee et al., 2019).

Material Synthesis and Surface Modification

Pyridine hydrochlorides have been involved in the synthesis of materials and modification of surfaces. The reaction of pyridine derivatives with dichloromethane under ambient conditions to form methylenebispyridinium dichloride compounds demonstrates the versatility of pyridine derivatives in material synthesis and surface modification processes (Rudine et al., 2010).

Safety And Hazards

Pyridine hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name

pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.ClH/c1-2-4-6-5-3-1;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJFQRQNPXYVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027262
Record name Pyridine hydrochloride
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Molecular Weight

115.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Jubilant Life Sciences MSDS]
Record name Pyridine hydrochloride
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Product Name

Pyridine hydrochloride

CAS RN

628-13-7
Record name Pyridinium chloride
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Record name Pyridine, hydrochloride (1:1)
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Record name Pyridine hydrochloride
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Record name Pyridinium chloride
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Record name PYRIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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